molecular formula C11H12FNO3S B1478614 6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 2098053-04-2

6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B1478614
CAS RN: 2098053-04-2
M. Wt: 257.28 g/mol
InChI Key: KSCILXJRIREAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide (FPBT) is an organic compound with a wide range of applications in the scientific and medical fields. It is a versatile molecule used in a variety of research areas, such as drug discovery, medicinal chemistry, biochemistry, and pharmacology. It has been used as a building block for the synthesis of various compounds, and as a starting material for the preparation of various pharmaceuticals and agrochemicals.

Mechanism of Action

6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is an organic compound that has a wide range of applications in the scientific and medical fields. It acts as a catalyst or ligand in various chemical reactions and is used in the synthesis of various compounds. It is also used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. Its mechanism of action is not fully understood, but it is believed to act as an electron donor, which helps to facilitate the transfer of electrons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide are not fully understood. However, it has been used in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and anticonvulsants. In addition, it has been used in the synthesis of various organic catalysts and ligands. It is believed to act as an electron donor, which helps to facilitate the transfer of electrons between molecules.

Advantages and Limitations for Lab Experiments

6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide has a wide range of applications in the scientific and medical fields, and it has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile molecule and is relatively easy to synthesize in the laboratory. However, it is important to note that 6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a highly reactive compound and may cause unwanted side reactions in the laboratory. In addition, it is important to use appropriate safety measures when handling 6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide in the laboratory.

Future Directions

The future of 6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is promising due to its versatility and wide range of applications in the scientific and medical fields. It can be used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, it can be used as a starting material for the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and anticonvulsants. Furthermore, its potential as an electron donor could be explored further in order to develop new catalysts and ligands for chemical reactions. Finally, its potential as a therapeutic agent could be explored further in order to develop new drugs for the treatment of various diseases.

Scientific Research Applications

6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide has been widely used in scientific research due to its versatility and wide range of applications. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and anticonvulsants. In addition, it has been used in the synthesis of various organic catalysts and ligands.

properties

IUPAC Name

6-fluoro-2,2-dioxo-1-propyl-2λ6,1-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3S/c1-2-5-13-10-4-3-8(12)6-9(10)11(14)7-17(13,15)16/h3-4,6H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCILXJRIREAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)F)C(=O)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 2
Reactant of Route 2
6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 3
6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 4
6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 5
6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 6
6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

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